(5-Iodo-2-methyl-3-nitrophenyl)methanol
Description
(5-Iodo-2-methyl-3-nitrophenyl)methanol is a halogenated nitroaromatic compound featuring a benzene ring substituted with a methyl group (position 2), a nitro group (position 3), an iodine atom (position 5), and a hydroxymethyl (–CH2OH) moiety. Its molecular formula is C8H8INO3, with a molecular weight of 305.06 g/mol (calculated). For example, iodine incorporation might involve electrophilic substitution or halogen exchange, as seen in the synthesis of related iodoacetophenones (e.g., via iodine monochloride in acetic acid) .
The compound’s structural features confer distinct physicochemical properties:
- Electron-withdrawing groups (nitro, iodine) reduce electron density on the aromatic ring, influencing reactivity in substitution or coupling reactions.
- The hydroxymethyl group enhances solubility in polar solvents (e.g., methanol, DMSO), a trait shared with structurally similar alcohols .
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
(5-iodo-2-methyl-3-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8INO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
DGMBKPGBOWNNFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])I)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 2-methylphenol followed by iodination and reduction steps. The general synthetic route can be summarized as follows:
Nitration: 2-methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitro-2-methylphenol.
Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to produce 5-iodo-2-methyl-3-nitrophenol.
Reduction: Finally, the nitro group is reduced to a hydroxyl group using a reducing agent like sodium borohydride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-2-methyl-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitro group can be further reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: (5-Iodo-2-methyl-3-nitrophenyl)formaldehyde.
Reduction: (5-Iodo-2-methyl-3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Iodo-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Iodo-2-methyl-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds exhibit high structural similarity to (5-Iodo-2-methyl-3-nitrophenyl)methanol, as indicated by computational similarity scores (0.87–0.96) :
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| (5-Iodo-2-nitrophenyl)methanol | 150022-33-6 | –NO₂ (2), –I (5), –CH₂OH (1) | C7H6INO3 | 291.03 | Lacks methyl group at position 2 |
| (2-Amino-3-iodo-5-nitrophenyl)methanol | 1427501-75-4 | –NH₂ (2), –I (3), –NO₂ (5), –CH₂OH | C7H7IN2O3 | 294.05 | Amino group replaces methyl; iodine shifted to position 3 |
| 5-Iodo-2-methyl-3-nitroaniline | 6942-35-4 | –NH₂ (1), –CH₃ (2), –NO₂ (3), –I (5) | C7H7IN2O2 | 278.05 | –CH₂OH replaced with –NH₂ at position 1 |
Key Observations :
- Positional isomerism (e.g., iodine at position 3 vs. 5) alters electronic distribution and steric effects, impacting reactivity. For instance, iodine at position 5 in the target compound may enhance para-directing effects during further substitution reactions.
- Functional group swaps (e.g., –CH₂OH vs. The hydroxymethyl group improves hydrophilicity compared to aniline derivatives .
Data Tables
Table 1: Structural Comparison of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
